molecular formula C8H10ClN3O B1429429 (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol CAS No. 1420871-29-9

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol

Cat. No.: B1429429
CAS No.: 1420871-29-9
M. Wt: 199.64 g/mol
InChI Key: KHTCHHIQAWKVCY-UHFFFAOYSA-N
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Description

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol (CAS 1420871-29-9) is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 . This azetidine-containing building block is designed for research and development use in medicinal chemistry and drug discovery programs. The compound features a chloropyrimidine group and an azetidine ring with a hydroxymethyl functional group, making it a versatile intermediate for the synthesis of more complex molecules. The chloropyrimidine moiety serves as an excellent leaving group, enabling nucleophilic substitution reactions to create diverse chemical libraries . Researchers utilize this scaffold in structure-activity relationship studies, particularly in developing targeted therapies. Similar chloropyrimidine derivatives have demonstrated significant research value in pharmaceutical development. Compounds with related structural motifs have been investigated as GPR119 agonists for treating metabolic diseases , and nitrogen-containing heterocycles are key components in drug discovery due to their broad bioactivity and ability to form part of polycyclic systems . The azetidine ring contributes to favorable physicochemical properties in drug candidates, potentially improving metabolic stability and oral bioavailability. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human use. Proper storage conditions (2-8°C in an inert atmosphere) are recommended to maintain product stability .

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-8(11-5-10-7)12-2-6(3-12)4-13/h1,5-6,13H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTCHHIQAWKVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Route

  • The primary synthetic step involves the displacement of a chlorine atom on a dichloropyrimidine intermediate by the azetidin-3-ylmethanol nucleophile.
  • This reaction typically proceeds under mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
  • Acidic or basic conditions may be adjusted to optimize yield and selectivity.
  • The reaction mechanism proceeds via the nucleophilic attack of the azetidine nitrogen on the electron-deficient pyrimidine ring, displacing the chlorine atom at the 4-position.

Synthesis of Azetidin-3-ylmethanol Intermediate

  • The azetidin-3-ylmethanol moiety can be prepared by reduction or functionalization of azetidine derivatives.
  • For enantiomerically pure compounds, chiral auxiliaries or chiral resolution methods such as chiral supercritical fluid chromatography (SFC) are employed.
  • An example synthetic route involves condensation of cyclopropanecarboxaldehyde with Ellman’s (S)-sulfinamide to form an imine intermediate, followed by Reformatsky reaction with an organozinc reagent to yield the azetidine alcohol intermediate with controlled stereochemistry.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

  • For pyridine-substituted analogs, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach the azetidinyl group to the pyrimidine ring.
  • However, for the chloropyrimidine system, S_NAr is generally more straightforward and higher yielding.

Detailed Example of a Synthetic Route (Based on Literature)

Step Reaction Description Reagents and Conditions Yield & Notes
1 Preparation of azetidin-3-ylmethanol intermediate Condensation of cyclopropanecarboxaldehyde with Ellman’s (S)-sulfinamide in presence of MgSO4 and PPTS catalyst; followed by Reformatsky reaction with ethyl bromodifluoroacetate and activated zinc Moderate scale (<2 g) with preactivated zinc dust; scale-up using DIBAL-H activation for in situ zinc activation; stereochemical control achieved
2 Nucleophilic aromatic substitution on dichloropyrimidine intermediate Reaction of azetidin-3-ylmethanol nucleophile with 2,4-dichloropyrimidine under acidic or basic conditions; solvent DMF or NMP; temperature 50-100°C Single-step substitution; yields vary depending on conditions; acidic conditions favor final compound formation
3 Purification and isolation Crystallization or chromatographic purification; chiral separation if needed High purity single enantiomer obtained

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as DMF, NMP, or acetonitrile are preferred to facilitate nucleophilic substitution.
  • Temperature: Typically ranges from room temperature to 100°C depending on reactivity.
  • Time: Reaction times from several hours to overnight (6-20 hours) are common to ensure complete conversion.
  • Catalysts/Additives: Acidic conditions or bases such as 1,8-diazabicycloundec-7-ene (DBU) may be used to optimize reaction rates.
  • Stereochemical Control: Use of chiral auxiliaries or enantiomerically enriched starting materials is critical for obtaining single enantiomer products.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting Material 6-Chloropyrimidine or dichloropyrimidine Commercially available
Nucleophile Azetidin-3-ylmethanol or derivatives Prepared via chiral synthesis routes
Solvent DMF, NMP, acetonitrile Polar aprotic solvents preferred
Temperature 25°C to 100°C Optimized per step
Reaction Time 6 to 20 hours Ensures full conversion
Yield Moderate to high (varies by step and scale) Up to 70-85% reported in literature
Purification Crystallization, chromatography, chiral SFC For enantiomeric purity

Research Findings and Notes

  • The nucleophilic aromatic substitution on chloropyrimidines is well-documented and provides a robust route to attach azetidine moieties.
  • The stereochemistry of the azetidinyl substituent is critical for biological activity; thus, enantiomerically pure intermediates are synthesized using chiral auxiliaries and resolved by chiral chromatography.
  • Scale-up procedures involve careful control of exotherms and reagent activation, such as in situ zinc activation with DIBAL-H for Reformatsky reactions, to ensure safety and reproducibility.
  • Alternative synthetic routes like palladium-catalyzed cross-coupling are less favored for this compound due to lower yields or more complex conditions.
  • Reaction conditions such as solvent, temperature, and pH significantly influence the yield and purity of the final compound, highlighting the importance of optimization.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrimidine-Based Compounds

Core Heterocycle and Substituent Variations

The compound’s closest analogs involve substitutions in the heterocyclic ring (pyrimidine vs. pyridine) or the nitrogen-containing ring (azetidine vs. pyrrolidine/piperidine). Key examples include:

Compound Name Core Heterocycle Nitrogen Ring Substituent(s) Molecular Weight (g/mol) Key Features
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol Pyrimidine Azetidine -CH2OH 215.64 High ring strain, compact size
(1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)methanol Pyrimidine Piperidine -CH2OH 227.69 Larger ring, flexible conformation
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol Pyridazine Piperidine -CH2OH 241.71 Pyridazine core alters electronic properties
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyridine Pyrrolidine -CH2OH, -F 200.64 (estimated) Fluorine substituent increases electronegativity

Structural Insights :

  • Substituent Effects : The 6-chloro group on pyrimidine (electron-withdrawing) contrasts with 6-fluoro in pyridine analogs, altering electrophilic substitution patterns .

Physicochemical Properties

Property This compound Piperidine Analog Pyridazine Analog
Molecular Weight 215.64 227.69 241.71
Solubility Moderate in polar aprotic solvents Higher lipophilicity Moderate
Stability Sensitive to ring-opening under acidic conditions More stable Stable

Key Observations :

  • The azetidine analog’s smaller size may reduce solubility in nonpolar solvents compared to piperidine derivatives.

Biological Activity

(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom and an azetidine ring attached to a hydroxymethyl group. This unique structure provides significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, potentially leading to various therapeutic effects. For instance, it has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways affecting cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study reported the compound's minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

Additionally, the compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms. Specific studies have focused on its effects against RNA viruses, indicating promising results in reducing viral load in cell cultures.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. The study concluded that the compound significantly inhibited bacterial growth compared to control groups treated with standard antibiotics. This highlights its potential as a novel antimicrobial agent.

Study 2: Antiviral Mechanisms

A separate investigation explored the antiviral mechanisms of the compound against influenza virus. The results demonstrated that treatment with this compound resulted in a significant decrease in viral titers and affected the expression of viral proteins involved in replication.

Q & A

Q. What are the common synthetic routes for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of azetidine rings and functionalization of the pyrimidine core. Key steps include:
  • Chloropyrimidine precursor preparation : Reacting 6-chloropyrimidine derivatives with azetidine intermediates under nucleophilic substitution conditions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) or ethanol are used to enhance reactivity and solubility .
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to optimize ring closure and minimize side products .
  • Purification : Column chromatography or recrystallization is critical for isolating the final product with high purity .
StepKey ConditionsPurpose
Precursor synthesisDMF, 80°C, 12hActivate pyrimidine for substitution
CyclizationEthanol reflux, 24hForm azetidine ring
Final purificationSilica gel chromatographyRemove unreacted intermediates

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR verify the azetidine ring and methanol group integration .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z 229.05 for C8_8H10_{10}ClN3_3O) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the azetidine ring in this compound?

  • Methodological Answer : The azetidine ring undergoes nucleophilic substitution at the 3-position due to strain-induced reactivity. Computational studies (DFT) predict transition states where the methanol group stabilizes intermediates via hydrogen bonding. Experimental validation includes kinetic isotope effects and trapping of intermediates using quench-flow techniques .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Environmental partitioning : Measure logP (octanol-water) to predict bioavailability.
  • Biotic transformations : Use microbial degradation assays (e.g., OECD 301F) to track metabolite formation.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (EC50_{50}) and algal growth inhibition assays .
ParameterTest MethodRelevance
LogPShake-flask methodPredict soil adsorption
Hydrolysis half-lifepH 7.4 buffer, 25°CStability in aquatic systems
EC50_{50} (Daphnia)OECD 202Acute toxicity screening

Q. What strategies resolve contradictory biological activity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC50_{50} values) may arise from assay conditions or impurity interference. Mitigation strategies include:
  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Dose-response curves : Ensure linearity across concentrations to rule out solubility issues .
  • Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F) to isolate pharmacophore contributions .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with the compound’s SMILES string (C1C(CN1C2=NC=NC(=C2)Cl)CO) and target crystal structures (e.g., kinase domains from PDB). Key steps:
  • Ligand preparation : Optimize 3D geometry using AMBER force fields.
  • Binding site analysis : Grid-based scoring for affinity prediction.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB ID 6K5) .
SoftwareApplicationOutput
AutoDock VinaDocking simulationsBinding affinity (ΔG)
PyMOLVisualizationLigand-protein interactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol
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(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol

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